2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines It is characterized by a fused ring system containing both a thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with ethyl acetoacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or THF.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are known for their PARP-1 inhibitory activity and anticancer properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are investigated for their kinase inhibitory activity and potential as multi-targeted kinase inhibitors.
Uniqueness
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with specific biological activities or material properties .
Properties
Molecular Formula |
C12H15ClN2S |
---|---|
Molecular Weight |
254.78 g/mol |
IUPAC Name |
2-butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H15ClN2S/c1-3-5-6-10-14-11(13)9-7-8(4-2)16-12(9)15-10/h7H,3-6H2,1-2H3 |
InChI Key |
WBEKYBBVSHVDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.